molecular formula C12H17NO B13196428 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole

Cat. No.: B13196428
M. Wt: 191.27 g/mol
InChI Key: KAQCDWUDGJVWMB-UHFFFAOYSA-N
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Description

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with aldehydes or ketones in the presence of an acid catalyst . Another method includes the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires controlled temperatures and the use of catalysts such as hydrochloric acid or sulfuric acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-5-methoxy-3-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

3-ethyl-5-methoxy-3-methyl-1,2-dihydroindole

InChI

InChI=1S/C12H17NO/c1-4-12(2)8-13-11-6-5-9(14-3)7-10(11)12/h5-7,13H,4,8H2,1-3H3

InChI Key

KAQCDWUDGJVWMB-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)OC)C

Origin of Product

United States

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